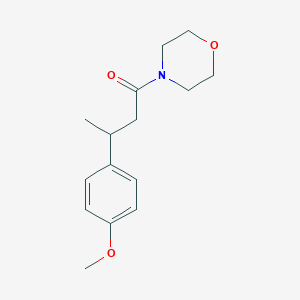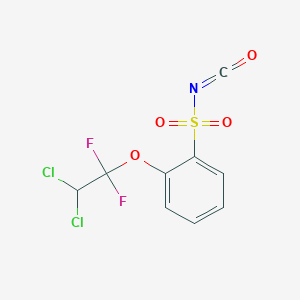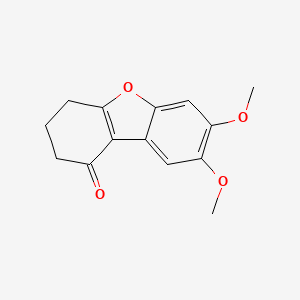
7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one is an organic compound with the molecular formula C14H14O4. It is a derivative of dibenzofuran, characterized by the presence of two methoxy groups at the 7 and 8 positions and a dihydro-2H-dibenzofuran-1-one core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2-benzenediol with dimethyl sulfate in the presence of a base to form the dimethoxy derivative, followed by cyclization to form the dibenzofuran core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .
Scientific Research Applications
7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one involves its interaction with specific molecular targets and pathways. The methoxy groups and the dibenzofuran core structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one
- 7,8-Dimethoxy-1,2,3,4-tetrahydrodibenzofuranone
- 7,8-Dimethoxy-3,4-dihydrodibenzo[b,d]furan-1(2H)-one
Uniqueness
7,8-Dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one is unique due to its specific substitution pattern and the presence of the dihydro-2H-dibenzofuran-1-one core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
95338-51-5 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
7,8-dimethoxy-3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C14H14O4/c1-16-12-6-8-11(7-13(12)17-2)18-10-5-3-4-9(15)14(8)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
FDMANGVWBNRFBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(O2)CCCC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


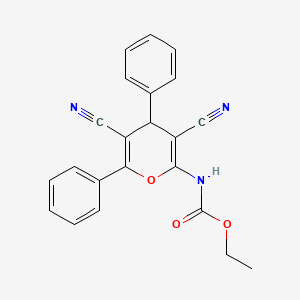
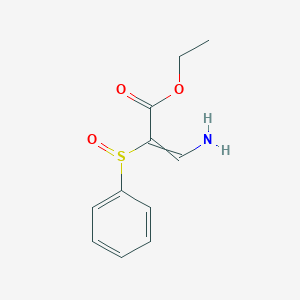
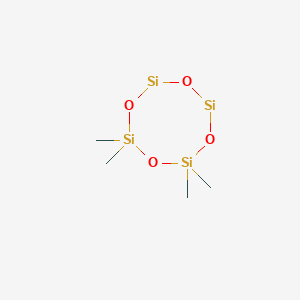
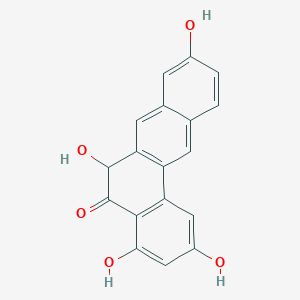
![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)

![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)

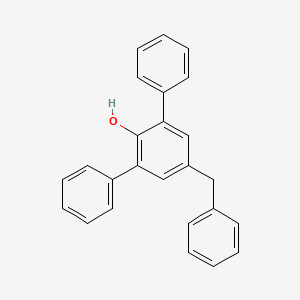
![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)
